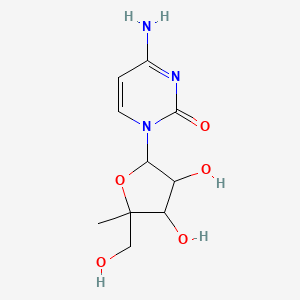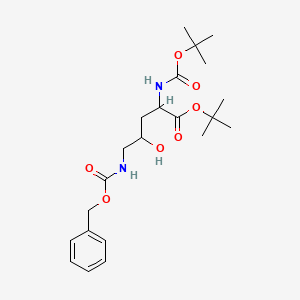![molecular formula C28H31ClN2O4 B12287580 5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)
5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-O-Benzyl Carmoterol Hydrochloride is a derivative of carmoterol, a compound known for its pharmacological properties. It is identified by the chemical formula C28H31ClN2O4 and has a molecular weight of 495.01 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 8-O-Benzyl Carmoterol Hydrochloride involves multiple steps, including the introduction of the benzyl group to the carmoterol structure. The synthetic route typically involves:
Starting Material: The synthesis begins with carmoterol as the base compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Análisis De Reacciones Químicas
8-O-Benzyl Carmoterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
8-O-Benzyl Carmoterol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of beta-adrenergic receptor agonists.
Biology: Researchers use this compound to investigate cellular responses to beta-adrenergic stimulation.
Medicine: Although not used therapeutically, it serves as a model compound in the development of new beta-adrenergic drugs.
Industry: Its primary industrial application is in the production of research chemicals and reagents.
Mecanismo De Acción
The mechanism of action of 8-O-Benzyl Carmoterol Hydrochloride involves its interaction with beta-adrenergic receptors. These receptors mediate the activation of adenylate cyclase through G proteins, leading to an increase in cyclic AMP levels. This cascade results in various physiological effects, including bronchodilation and vasodilation .
Comparación Con Compuestos Similares
8-O-Benzyl Carmoterol Hydrochloride is unique due to its benzyl group, which differentiates it from other carmoterol derivatives. Similar compounds include:
Carmoterol: The parent compound without the benzyl group.
Formoterol: Another beta-adrenergic agonist with a different chemical structure.
Salmeterol: A long-acting beta-adrenergic agonist used in the treatment of asthma and COPD.
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Propiedades
Fórmula molecular |
C28H31ClN2O4 |
|---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H |
Clave InChI |
IRSIRBLJGTWGAY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)
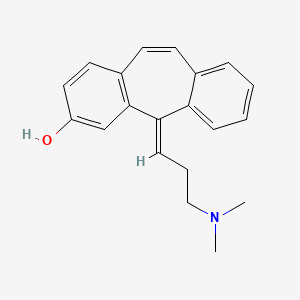

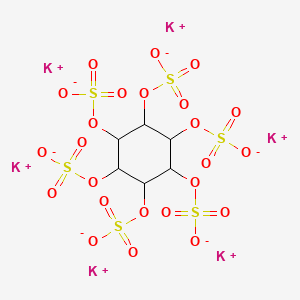
![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)
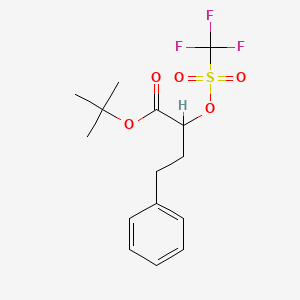
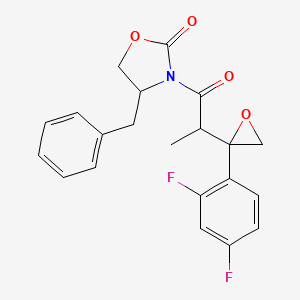
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)
